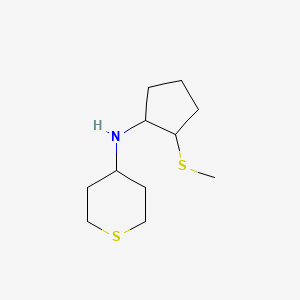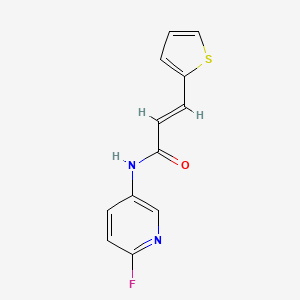
N-(2-methylsulfanylcyclopentyl)thian-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylsulfanylcyclopentyl)thian-4-amine, also known as 5-MTMT, is a synthetic compound that belongs to the class of thianaphthene derivatives. It has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development.
Wirkmechanismus
The exact mechanism of action of N-(2-methylsulfanylcyclopentyl)thian-4-amine is not fully understood. However, it is thought to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to bind to the serotonin transporter, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-(2-methylsulfanylcyclopentyl)thian-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the growth of cancer cells, which may contribute to its potential use as a chemotherapeutic agent. In addition, it has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in various fields.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-methylsulfanylcyclopentyl)thian-4-amine is its potential use as a scaffold for the development of new drugs. It has also been shown to have anxiolytic and antidepressant effects in animal models, which may make it a useful tool for studying the mechanisms underlying these conditions. However, one of the limitations of N-(2-methylsulfanylcyclopentyl)thian-4-amine is its relatively low potency compared to other compounds with similar therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylsulfanylcyclopentyl)thian-4-amine. One direction is to further study its potential use as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells. Another direction is to further study its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent derivatives for use in various therapeutic applications.
Synthesemethoden
The synthesis of N-(2-methylsulfanylcyclopentyl)thian-4-amine involves a multi-step process. The starting material is 2-methylthiophene-3-carboxylic acid, which is converted to 2-methylthiophene-3-carboxylic acid chloride by reaction with thionyl chloride. The resulting compound is then reacted with cyclopentylamine to yield N-(2-methylsulfanylcyclopentyl)thian-4-amine.
Wissenschaftliche Forschungsanwendungen
N-(2-methylsulfanylcyclopentyl)thian-4-amine has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. In cancer research, it has been studied for its potential use as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells. In drug development, it has been studied for its potential use as a scaffold for the development of new drugs.
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylcyclopentyl)thian-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS2/c1-13-11-4-2-3-10(11)12-9-5-7-14-8-6-9/h9-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWFZMHQUJWMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6629343.png)
![2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)
![4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6629363.png)
![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
![N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B6629374.png)
![[(1R,4S)-4-[(2-bromophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629377.png)
![[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629382.png)
![[2-[[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]cyclopentyl]methanol](/img/structure/B6629401.png)
![[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol](/img/structure/B6629407.png)
![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)
![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)

![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)